Sodium bis(trimethylsilyl)amide

Catalog No.
S609377
CAS No.
1070-89-9
M.F
C6H18NNaSi2
M. Wt
183.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium bis(trimethylsilyl)amide

CAS Number

1070-89-9

Product Name

Sodium bis(trimethylsilyl)amide

IUPAC Name

sodium;bis(trimethylsilyl)azanide

Molecular Formula

C6H18NNaSi2

Molecular Weight

183.37 g/mol

InChI

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

WRIKHQLVHPKCJU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Synonyms

hexamethyldisilazane, hexamethylsilazane, hexamethylsilazane, aluminum salt, hexamethylsilazane, beryllium salt, hexamethylsilazane, cadmium salt, hexamethylsilazane, cerium (+3) salt, hexamethylsilazane, chromium (3+) salt, hexamethylsilazane, cobalt (2+) salt, hexamethylsilazane, europium (3+) salt, hexamethylsilazane, gadolinium (3+) salt, hexamethylsilazane, gallium salt, hexamethylsilazane, germanium (2+) salt, hexamethylsilazane, holmium (3+) salt, hexamethylsilazane, indium (3+) salt, hexamethylsilazane, iron (3+) salt, hexamethylsilazane, lanthanum (3+) salt, hexamethylsilazane, lead (2+) salt, hexamethylsilazane, lithium salt, hexamethylsilazane, lutetium (3+) salt, hexamethylsilazane, magnesium salt, hexamethylsilazane, manganese (2+) salt, hexamethylsilazane, mercury (2+) salt, hexamethylsilazane, neodymium (3+) salt, hexamethylsilazane, potassium salt, hexamethylsilazane, praseodymium (3+) salt, hexamethylsilazane, samarium (3+) salt, hexamethylsilazane, scandium (3+) salt, hexamethylsilazane, silanamine-(15)N-labeled, hexamethylsilazane, sodium salt, hexamethylsilazane, thallium (3+) salt, hexamethylsilazane, tin (2+) salt, hexamethylsilazane, titanium (3+) salt, hexamethylsilazane, uranium (3+) (3:1) salt, hexamethylsilazane, vanadium (3+) salt, hexamethylsilazane, ytterbium (3+) salt, hexamethylsilazane, yttrium (3+) salt, hexamethylsilazane, zinc salt, N-lithiohexamethyldisilazane, sodium hexamethyldisilazide

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Isomeric SMILES

C[Si](C)(C)[N-][Si](C)(C)C.[Na+]

Sodium bis(trimethylsilyl)amide, also known as sodium hexamethyldisilazide, is an organosilicon compound with the formula NaN(Si(CH₃)₃)₂ []. It is a widely used strong base in organic synthesis due to its ability to deprotonate a variety of weak acids []. NaHMDS was first synthesized in the 1960s and has become an essential tool for organic chemists due to its versatility and ease of use [].


Molecular Structure Analysis

The key feature of NaHMDS's structure is the presence of the bulky bis(trimethylsilyl) group, (Si(CH₃)₃)₂ , which is attached to a nitrogen atom. The negative charge of the amide (NH₂) function is delocalized across the entire molecule due to the electron-donating nature of the trimethylsilyl groups. This delocalization weakens the N-H bond, making it highly basic []. The sodium cation (Na⁺) helps to stabilize the negative charge.


Chemical Reactions Analysis

NaHMDS is primarily used as a strong base in various organic synthesis reactions. Here are some key examples:

  • Deprotonation of Weak Acids: NaHMDS can deprotonate a wide range of weak acids, including ketones, esters, amides, and terminal alkynes. This generates carbanion intermediates that can participate in various nucleophilic addition reactions. For example, the deprotonation of acetone (CH₃COCH₃) with NaHMDS forms the enolate intermediate CH₃COCH₂⁻, which can react with an alkyl halide (RX) to form a new C-C bond [].
CH₃COCH₃ + NaHMDS → CH₃COCH₂⁻Na+ + (CH₃)₃SiNHSi(CH₃)₃ CH₃COCH₂⁻Na+ + RX → CH₃COCH₂R + NaX
  • Generation of Carbenes: NaHMDS can be used to dehydrohalogenate halocarbons (R-X) to generate carbenes (R:). Carbenes are highly reactive species with a vacant p orbital and can insert themselves into C-H bonds to form cyclopropane rings.
R-X + NaHMDS → R: + NaX + (CH₃)₃SiNHSi(CH₃)₃R: + alkene → cyclopropane derivative
  • Deprotonation of Phosphonium Salts: NaHMDS can deprotonate phosphonium salts (Ph₃P⁺-CH₃) to generate Wittig reagents (Ph₃P=CH₂). Wittig reagents are widely used in olefin synthesis [].
Ph₃P⁺-CH₃ + NaHMDS → Ph₃P=CH₂ + NaX + (CH₃)₃SiNHSi(CH₃)₃

Physical And Chemical Properties Analysis

  • Molecular Formula: C₆H₁₈NNaSi₂
  • Molar Mass: 183.37 g/mol []
  • Appearance: White solid
  • Melting Point: Not applicable (decomposes before melting)
  • Boiling Point: Decomposes upon heating
  • Solubility: Soluble in THF, benzene, and toluene. Reacts with water.

Strong Base for Deprotonation:

NaHMDS is a powerful base capable of deprotonating (removing a proton) from a diverse range of weakly acidic compounds. This characteristic makes it valuable in synthesizing various organic molecules, including:

  • Amines: NaHMDS reacts with alkyl halides (compounds containing a carbon-halogen bond) to form amines, essential building blocks in pharmaceuticals and other organic materials .
  • Carbenes: By dehydrohalogenating (removing a hydrogen and halogen atom) halocarbons, NaHMDS facilitates the generation of carbenes, highly reactive intermediates used in various organic reactions .
  • Wittig Reagents: Deprotonation of phosphonium salts using NaHMDS leads to the formation of Wittig reagents, crucial components in olefin (alkene) synthesis .

Catalyst for Polymerization:

NaHMDS acts as a catalyst, accelerating the polymerization (formation of long chain molecules) of specific monomers.

  • Phenylacetylene Polymerization: In conjunction with rhodium(I) catalysis, NaHMDS enhances the polymerization rate of phenylacetylene, a precursor to various polymers with potential applications in electronics and optoelectronics .

Related CAS

999-97-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 208 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.1%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (60.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (59.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (60.1%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fixatives

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1070-89-9

Wikipedia

Sodium bis(trimethylsilyl)amide

General Manufacturing Information

Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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